(E)-3-(2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by its unique structure, which includes a methoxy group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves the reaction of 3-methoxy-3-oxopropylbenzene with acrylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research explores its potential as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares structural similarities but has different functional groups and applications.
Phenolic Compounds: These compounds, like (E)-3-(2-(3-methoxy-3-oxopropyl)phenyl)acrylic acid, exhibit various biological activities, including antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[2-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H14O4/c1-17-13(16)9-7-11-5-3-2-4-10(11)6-8-12(14)15/h2-6,8H,7,9H2,1H3,(H,14,15) |
InChI Key |
YLFDDMPPSUYGAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
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